molecular formula C21H24N4O4S B11715382 N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide

N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide

Cat. No.: B11715382
M. Wt: 428.5 g/mol
InChI Key: GBDMNGZOMMGTFP-UHFFFAOYSA-N
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Description

N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features This compound contains a biphenyl core with a sulfonamide group, a nitro group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CYANOETHYL)-4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and cyano groups, along with the pyrrolidine moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2-cyanoethyl)-4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H24N4O4S/c22-12-3-15-24(17-16-23-13-1-2-14-23)30(28,29)21-10-6-19(7-11-21)18-4-8-20(9-5-18)25(26)27/h4-11H,1-3,13-17H2

InChI Key

GBDMNGZOMMGTFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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